molecular formula C29H22N2O6 B4978536 2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid

Cat. No.: B4978536
M. Wt: 494.5 g/mol
InChI Key: NFPOMEJEFHTCQD-UHFFFAOYSA-N
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Description

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid is a complex organic compound with significant potential in scientific research. Its structure consists of benzamido groups and carboxyphenyl groups, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c32-26(20-7-3-1-4-8-20)30-24-13-11-18(16-22(24)28(34)35)15-19-12-14-25(23(17-19)29(36)37)31-27(33)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,30,32)(H,31,33)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPOMEJEFHTCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid typically involves the condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods

the principles of green chemistry, such as using recoverable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It may be used in drug development and as a therapeutic agent.

    Industry: Its properties make it suitable for use in material science and other industrial applications.

Mechanism of Action

The mechanism of action of 2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s benzamido groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5-carboxyl-2,4-di-benzamidobenzoic acid: This compound is a noncompetitive antagonist of GLUK5 receptors and has been studied for its potential in treating pain, migraine, and epilepsy.

    Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound is synthesized from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone and has applications in medicinal chemistry.

Uniqueness

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for various scientific research applications make it a valuable compound.

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